5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole
Overview
Description
5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole is a heterocyclic compound that contains both bromine and fluorine substituents on a tetrazole ring
Preparation Methods
The synthesis of 5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole typically involves the reaction of 2-bromobenzonitrile with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine substituents can enhance its binding affinity and selectivity for these targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
5-(2-bromophenyl)-2-(4-fluorophenyl)-2H-tetrazole can be compared with other tetrazole derivatives, such as:
5-phenyl-2H-tetrazole: Lacks the bromine and fluorine substituents, resulting in different electronic properties and reactivity.
5-(4-bromophenyl)-2H-tetrazole:
5-(2-fluorophenyl)-2H-tetrazole: Contains a fluorine substituent but lacks the bromine, leading to variations in its reactivity and biological activity.
The presence of both bromine and fluorine in this compound makes it unique, offering a combination of electronic effects that can be advantageous in various applications.
Properties
IUPAC Name |
5-(2-bromophenyl)-2-(4-fluorophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4/c14-12-4-2-1-3-11(12)13-16-18-19(17-13)10-7-5-9(15)6-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKGCDXFKQADCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)C3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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